
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antimicrobial Applications
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Beyond malaria, research has expanded into their potential application in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose these compounds for diseases like cancer have been highlighted, suggesting a broad therapeutic potential beyond their initial use. The exploration of racemic chloroquine and its enantiomers indicates a promising avenue for discovering additional benefits across various diseases, emphasizing the need for further evaluation of antimalarials and structural analogs in clinical use (Njaria et al., 2015).
Antioxidant Properties
Chlorogenic acid, while not a direct derivative, shares functional relevance in terms of bioactivity, particularly in its role as an antioxidant. It demonstrates potential in treating metabolic syndrome and associated disorders due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound's broad spectrum of health-promoting properties underlines the importance of dietary polyphenols and their derivatives in managing complex health issues (Santana-Gálvez et al., 2017).
Role in Cancer Therapy
The repurposing of chloroquine-containing compounds for cancer therapy has been of significant interest. Linking the mode of action of these antimalarials with cancer cell proliferation signaling pathways could facilitate the development of new treatments that use these compounds as synergistic partners in anticancer combination chemotherapy. This approach highlights the potential of quinoline derivatives in contributing to more effective cancer treatment strategies, illustrating the importance of understanding their biochemical mechanisms (Njaria et al., 2015).
Antimicrobial and Enzymatic Applications
Research into the enzymatic degradation of organic pollutants presents another area where quinoline derivatives and related compounds could have implications. The use of enzymes in the presence of redox mediators to enhance the efficiency of degrading recalcitrant compounds indicates a potential environmental application for these chemicals. This enzymatic approach suggests an innovative way to address pollution, particularly in treating wastewater and industrial effluents, highlighting the versatility of these compounds in environmental science (Husain & Husain, 2007).
Propiedades
IUPAC Name |
6-chloro-2-cyclopropylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVACCQTKXGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
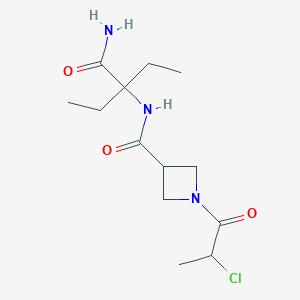
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)
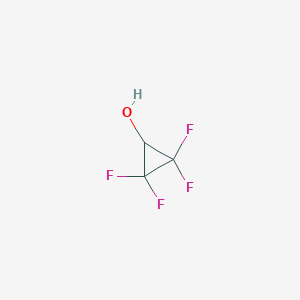
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

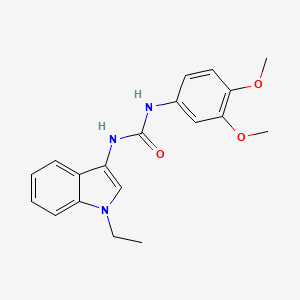
![10-(2,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2552544.png)
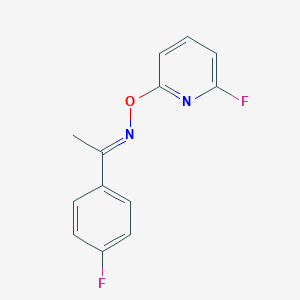
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2552548.png)

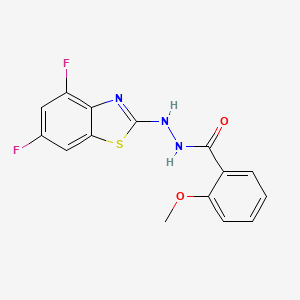
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
